molecular formula C7H10ClNO B1488428 4-(Chloromethyl)-5-propylisoxazole CAS No. 2092062-35-4

4-(Chloromethyl)-5-propylisoxazole

Cat. No.: B1488428
CAS No.: 2092062-35-4
M. Wt: 159.61 g/mol
InChI Key: XOELCJOVBYEKRN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-propylisoxazole is an organic compound belonging to the isoxazole class, characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound features a chloromethyl group (-CH2Cl) attached to the fourth carbon and a propyl group (-C3H7) attached to the fifth carbon of the isoxazole ring. Isoxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation Reaction: The synthesis of this compound can be achieved through the chloromethylation of 5-propylisoxazole using formaldehyde and hydrochloric acid under acidic conditions.

  • Propyl Group Introduction: The propyl group can be introduced via a nucleophilic substitution reaction, where 5-propylisoxazole reacts with an appropriate propyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).

  • Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound-3-oxide.

  • Reduction Products: 4-(Methyl)-5-propylisoxazole.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)-5-propylisoxazole has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biological activity.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-5-propylisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(Chloromethyl)isoxazole

  • 5-propylisoxazole

  • 4-(chloromethyl)benzoic acid

  • 4-(chloromethyl)benzoyl chloride

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Properties

IUPAC Name

4-(chloromethyl)-5-propyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-2-3-7-6(4-8)5-9-10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOELCJOVBYEKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-5-propylisoxazole
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4-(Chloromethyl)-5-propylisoxazole
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4-(Chloromethyl)-5-propylisoxazole

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